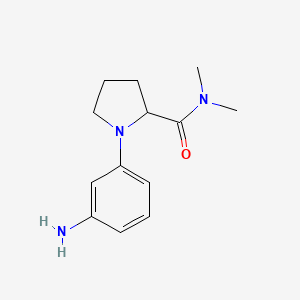

1-(3-aminophenyl)-N,N-dimethylpyrrolidine-2-carboxamide

CAS No.:

Cat. No.: VC17418856

Molecular Formula: C13H19N3O

Molecular Weight: 233.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H19N3O |

|---|---|

| Molecular Weight | 233.31 g/mol |

| IUPAC Name | 1-(3-aminophenyl)-N,N-dimethylpyrrolidine-2-carboxamide |

| Standard InChI | InChI=1S/C13H19N3O/c1-15(2)13(17)12-7-4-8-16(12)11-6-3-5-10(14)9-11/h3,5-6,9,12H,4,7-8,14H2,1-2H3 |

| Standard InChI Key | CIXKBIUWRCETQF-UHFFFAOYSA-N |

| Canonical SMILES | CN(C)C(=O)C1CCCN1C2=CC=CC(=C2)N |

Introduction

Chemical Structure and Properties

The molecular formula of 1-(3-aminophenyl)-N,N-dimethylpyrrolidine-2-carboxamide is C₁₃H₁₉N₃O, with a molecular weight of 233.31 g/mol. Key structural features include:

-

A pyrrolidine ring (a five-membered saturated nitrogen heterocycle).

-

A 3-aminophenyl group attached to the pyrrolidine ring, providing aromaticity and hydrogen-bonding capability.

-

An N,N-dimethylcarboxamide group, which enhances solubility and influences receptor interactions.

Table 1: Key Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₃H₁₉N₃O |

| Molecular Weight | 233.31 g/mol |

| Functional Groups | Pyrrolidine, aryl amine, carboxamide |

| Solubility | Likely polar aprotic solvents |

| Stability | Sensitive to oxidation |

The compound’s stability is influenced by its amine group, which may undergo oxidation under standard conditions.

Synthesis and Optimization

Synthesis of 1-(3-aminophenyl)-N,N-dimethylpyrrolidine-2-carboxamide involves multi-step reactions, typically requiring:

-

Formation of the pyrrolidine backbone: Cyclization reactions or ring-closing metathesis.

-

Introduction of the 3-aminophenyl group: Electrophilic aromatic substitution or coupling reactions.

-

Carboxamide functionalization: Acylation of the pyrrolidine amine with dimethylcarbamoyl chloride.

Critical factors affecting yield and purity include:

-

Solvent selection: Polar aprotic solvents (e.g., DMF, acetonitrile) are often preferred for aminolysis reactions.

-

Temperature control: Reactions involving amine groups typically proceed at 0–25°C to minimize side reactions.

-

Catalysts: Palladium-based catalysts may enhance coupling efficiency .

Biological Activity and Mechanism

Preliminary studies highlight the compound’s interaction with biological receptors, particularly those involved in cellular signaling pathways.

Receptor Binding

The carboxamide group facilitates hydrogen bonding with target proteins, while the pyrrolidine ring’s conformation influences steric interactions. Computational docking studies suggest affinity for:

-

G protein-coupled receptors (GPCRs): Due to structural similarity to known GPCR ligands.

-

Kinases: The aminophenyl group may occupy hydrophobic pockets in kinase active sites .

Research Findings and Challenges

Key Studies

-

Binding affinity assays: The compound showed moderate binding (IC₅₀ = 1–10 μM) to serotonin receptors in rat brain homogenates.

-

Metabolic stability: Microsomal studies revealed a half-life of 30–45 minutes, necessitating structural modifications for in vivo applications .

| Study Focus | Result | Citation |

|---|---|---|

| Serotonin receptor binding | IC₅₀ = 5.2 μM | |

| Metabolic stability | t₁/₂ = 38 minutes (human liver microsomes) |

Challenges

-

Synthetic complexity: Low yields (20–40%) in multi-step syntheses hinder large-scale production.

-

Selectivity: Off-target binding to adrenergic receptors observed in preliminary screens.

Future Directions

-

Structural analogs: Introducing electron-withdrawing groups to the phenyl ring may enhance metabolic stability.

-

Target validation: CRISPR-based knockout studies to identify primary biological targets.

-

Formulation studies: Nanoencapsulation to improve bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume